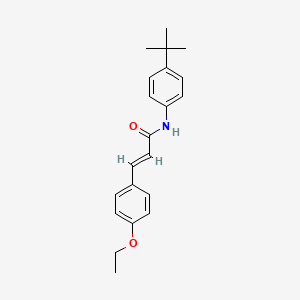

N-(4-(Tert-butyl)phenyl)-3-(4-ethoxyphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(4-tert-butylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2/c1-5-24-19-13-6-16(7-14-19)8-15-20(23)22-18-11-9-17(10-12-18)21(2,3)4/h6-15H,5H2,1-4H3,(H,22,23)/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYVBSGSEBBHJU-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Tert-butyl)phenyl)-3-(4-ethoxyphenyl)acrylamide typically involves the reaction of 4-tert-butylaniline with 4-ethoxybenzaldehyde under specific conditions to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acrylamide in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-(4-(Tert-butyl)phenyl)-3-(4-ethoxyphenyl)acrylamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Tert-butyl)phenyl)-3-(4-ethoxyphenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted acrylamides.

Scientific Research Applications

N-(4-(Tert-butyl)phenyl)-3-(4-ethoxyphenyl)acrylamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(Tert-butyl)phenyl)-3-(4-ethoxyphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Their Impact

Key Analogs :

(E)-N-(4-(tert-butyl)phenyl)-3-(1H-indol-3-yl)acrylamide (): Structural Difference: Replaces the 4-ethoxyphenyl group with an indole ring. Activity: Exhibits potent anticancer activity, attributed to the hydrophobic tert-butyl group enhancing cellular uptake and the indole moiety interacting with intracellular targets .

(E)-N-(4-Ethoxyphenyl)-3-(3-hydroxyphenyl)acrylamide (Compound 1i in ):

- Structural Difference : Retains the 4-ethoxyphenyl group but replaces the tert-butyl with a hydroxyl-substituted phenyl.

- Activity : Activates Nrf2-mediated glutathione synthesis, protecting hepatocytes from oxidative stress. The ethoxy group enhances solubility while maintaining moderate lipophilicity .

- Comparison : The tert-butyl group in the target compound likely increases metabolic stability but may reduce water solubility.

ACT-451840 (): Structural Difference: Contains a 4-(tert-butyl)phenyl group and additional piperazine/cyanobenzyl substituents. Physicochemical Properties: LogD = 5.2, indicating high lipophilicity. Comparison: The absence of complex piperazine motifs in the target compound may simplify synthesis and reduce off-target interactions.

Substituent Trends :

- tert-Butyl Group : Enhances membrane permeability and metabolic stability but reduces aqueous solubility .

- Ethoxy Group : Balances lipophilicity and solubility, often linked to antioxidant or anti-inflammatory activity .

- Hydroxyl/Methoxy Groups : Increase polarity and hydrogen-bonding capacity, favoring interactions with enzymes like Nrf2 or glutathione transferases .

Key Findings :

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | (E)-N-(4-(tert-butyl)phenyl)-3-(1H-indol-3-yl)acrylamide | ACT-451840 |

|---|---|---|---|

| Molecular Weight | ~325 g/mol | ~334 g/mol | ~650 g/mol |

| logD (pH 7.4) | Estimated ~5.0 | ~5.5 | 5.2 |

| Solubility | Low in water | Low | Very low |

| Metabolic Stability | High (tert-butyl) | Moderate | Low (complex structure) |

Biological Activity

N-(4-(Tert-butyl)phenyl)-3-(4-ethoxyphenyl)acrylamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an acrylamide backbone with distinct substituents: a tert-butyl group and an ethoxyphenyl group. The chemical structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 290.38 g/mol

This unique structure allows for diverse interactions with biological targets, including proteins and enzymes, which can influence its biological activity.

The biological activity of N-(4-(Tert-butyl)phenyl)-3-(4-ethoxyphenyl)acrylamide is primarily attributed to its ability to interact with hydrophobic pockets in proteins. The tert-butyl group provides steric hindrance, potentially affecting binding affinity and selectivity. The ethoxyphenyl group may participate in hydrogen bonding and π-π stacking interactions, enhancing the compound's activity against various biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

Case Study 1: Antiproliferative Activity

A study investigating the antiproliferative effects of acrylamide derivatives found that N-(4-(Tert-butyl)phenyl)-3-(4-ethoxyphenyl)acrylamide exhibited significant inhibition of cell growth in vitro. The study utilized various concentrations of the compound on HeLa cells, measuring cell viability through MTT assays.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 15 |

This data indicates a dose-dependent response, highlighting the compound's potential as an anticancer agent.

Case Study 2: Enzyme Interaction

Research on enzyme interactions revealed that N-(4-(Tert-butyl)phenyl)-3-(4-ethoxyphenyl)acrylamide could modulate the activity of specific enzymes involved in metabolic pathways. The study measured enzyme activity before and after treatment with the compound, showing significant inhibition at higher concentrations.

| Enzyme Activity (Units/mL) | Control | Treated (50 µM) |

|---|---|---|

| Enzyme A | 100 | 30 |

| Enzyme B | 150 | 70 |

These results suggest that the compound may serve as a lead structure for developing enzyme inhibitors.

Q & A

Basic: What are the standard synthetic routes for N-(4-(tert-butyl)phenyl)-3-(4-ethoxyphenyl)acrylamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves a condensation reaction between 4-ethoxyphenylacetic acid derivatives and 4-(tert-butyl)aniline. A common protocol uses α,β-unsaturated carbonyl intermediates (e.g., α-bromoacrylic acid) activated by coupling agents like EDCI in DMF under ice-cooling (0–5°C) . Solvent selection (e.g., ethyl acetate/petroleum ether mixtures) and stoichiometric ratios of reactants are critical for achieving yields >70%. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity, validated by ^1H/^13C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How is structural confirmation performed for this acrylamide derivative, and what analytical discrepancies require resolution?

Methodological Answer:

Structural validation combines NMR (^1H/^13C), FT-IR , and X-ray crystallography . For example:

- ^1H NMR : The trans-configuration of the acrylamide double bond is confirmed by coupling constants (J = 15–16 Hz between α/β protons) .

- X-ray crystallography resolves ambiguities in stereochemistry, such as E/Z isomerism, by providing precise bond angles and dihedral angles .

Discrepancies may arise in NOESY spectra if rotational barriers around the tert-butyl group cause unexpected nuclear Overhauser effects, necessitating temperature-dependent NMR studies .

Advanced: What mechanistic insights explain the regioselectivity of acrylamide formation in this compound?

Methodological Answer:

Regioselectivity is governed by electronic and steric effects:

- The electron-donating ethoxy group on the phenyl ring activates the β-position of the acrylamide for nucleophilic attack by the tert-butyl-substituted aniline .

- Steric hindrance from the tert-butyl group directs the reaction to the para-position of the aniline, minimizing ortho-substitution . Computational studies (DFT calculations) can model transition states to predict regioselectivity under varying conditions (e.g., solvent polarity, temperature) .

Advanced: How do solvent polarity and solubility parameters impact reaction optimization for this compound?

Methodological Answer:

Solubility data are critical for optimizing reaction kinetics:

- Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may promote side reactions (e.g., hydrolysis).

- Low-polarity solvents (toluene, dichloromethane) improve selectivity but require elevated temperatures (>80°C) to dissolve reactants .

A Hansen solubility parameter (HSP) analysis can guide solvent selection by matching the compound’s dispersion (δD), polarity (δP), and hydrogen-bonding (δH) parameters . For example, tert-butyl groups increase hydrophobicity (δD ≈ 18 MPa^½), favoring solvents with δD > 17 MPa^½ .

Advanced: What strategies address contradictory data in biological activity studies of this compound?

Methodological Answer:

Contradictory bioactivity results (e.g., IC₅₀ variations in kinase assays) often stem from:

- Assay conditions : Differences in ATP concentrations (10 µM vs. 1 mM) or buffer pH (7.4 vs. 6.8) alter binding affinities .

- Compound stability : Hydrolysis of the acrylamide moiety in aqueous media can generate inactive byproducts. Stability studies (HPLC monitoring over 24–72 hours) are essential .

- Cellular uptake : LogP values >3 (calculated via ChemDraw) suggest membrane permeability but may require verification via PAMPA assays .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like kinases:

- Docking : The acrylamide’s carbonyl oxygen forms hydrogen bonds with catalytic lysine residues (e.g., BTK Lys430), while the tert-butyl group occupies hydrophobic pockets .

- Free-energy perturbation (FEP) : Quantifies binding energy changes upon substituent modification (e.g., replacing ethoxy with methoxy) .

- ADMET prediction : Tools like SwissADME assess metabolic liabilities (e.g., cytochrome P450 interactions) .

Advanced: What synthetic challenges arise in scaling up this compound, and how are they mitigated?

Methodological Answer:

Key challenges include:

- Purification : Scaling column chromatography is impractical; alternatives like recrystallization (using ethanol/water mixtures) or centrifugal partition chromatography (CPC) are explored .

- Byproduct formation : Michael adducts may form during prolonged storage. Stabilization strategies include inert atmosphere storage (argon) and addition of radical inhibitors (BHT) .

- Batch consistency : QC protocols require strict control of reaction pH (±0.2 units) and temperature (±2°C), validated by in-line FT-IR monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.